N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
“N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a chloro-fluorophenyl group, a furan-carbonyl group, and a piperidinyl-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-carbonyl intermediate: This step involves the reaction of furan with a suitable carbonylating agent under controlled conditions.
Synthesis of the piperidinyl-methyl intermediate: This step involves the reaction of piperidine with a suitable methylating agent.
Coupling of intermediates: The furan-carbonyl intermediate and the piperidinyl-methyl intermediate are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound “N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may yield the corresponding alcohol.
Scientific Research Applications
The compound “N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the formulation of new medications.
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to specific receptors: The compound may bind to specific receptors in the body, modulating their activity.
Inhibition of enzymes: The compound may inhibit specific enzymes, affecting biochemical pathways.
Interaction with cellular components: The compound may interact with cellular components such as proteins and nucleic acids, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of “N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile candidate for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O4/c20-15-9-14(1-2-16(15)21)23-18(26)17(25)22-10-12-3-6-24(7-4-12)19(27)13-5-8-28-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWADIRRXRTTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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